7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Overview
Description
7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is part of the broader class of benzoxazines, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method involves a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods: Industrial production methods for this compound often leverage high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and di-tert-butyl peroxide . The reactions are often catalyzed by visible light or other photochemical methods .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines .
Scientific Research Applications
Chemistry: In chemistry, 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is used as an intermediate in the synthesis of other heterocyclic compounds and polymers .
Biology and Medicine: In biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer .
Industry: In the industrial sector, this compound is used in the production of polybenzoxazines, which are known for their high glass transition temperature, flame retardancy, and low water absorption .
Mechanism of Action
The mechanism of action of 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit interleukin-1, which exhibits immune and anti-inflammatory actions . The compound’s ability to form stable complexes with enzymes and receptors is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzoxazines and benzoxazinones, such as 3,4-dihydro-2H-benzo[e][1,3]oxazine and 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one .
Uniqueness: What sets 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione apart is its unique combination of a methyl group and an oxazine ring, which enhances its stability and reactivity compared to other benzoxazines .
Properties
IUPAC Name |
7-methyl-1,3-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)13-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUVXRFXGBZDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468388 | |
Record name | 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24088-77-5 | |
Record name | 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24088-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-2H-1,3-benzoxazine-2,4(3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1,3-Benzoxazine-2,4(3H)-dione, 7-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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